4-(2-Pyridylazo)resorcinol

描述

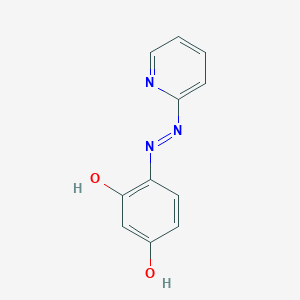

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(pyridin-2-yldiazenyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-8-4-5-9(10(16)7-8)13-14-11-3-1-2-6-12-11/h1-7,15-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYNDHYSJRRDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N=NC2=C(C=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52722-53-9 (di-hydrochloride salt) | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7061560 | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange powder; [Alfa Aesar MSDS] | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1141-59-9, 16593-81-0 | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1141-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Pyridylazo)resorcinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenediol, 4-[2-(2-pyridinyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenediol, 4-(2-pyridinylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-pyridylazo)resorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Resorcinol, 4-(2-pyridylazo)-, monosodium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-PYRIDINYLAZO)-1,3-BENZENDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N68T40H95T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modifications of 4 2 Pyridylazo Resorcinol

Established Synthetic Pathways for 4-(2-Pyridylazo)resorcinol

The conventional synthesis of this compound is a well-documented two-step process involving the diazotization of a heterocyclic amine followed by an azo coupling reaction. jchemrev.com This method is widely employed due to its simplicity, use of readily available starting materials, and cost-effectiveness. jocpr.comrevistaindustriatextila.ro

The initial step in synthesizing PAR is the conversion of 2-aminopyridine (B139424) into its corresponding diazonium salt. This reaction, known as diazotization, typically involves treating the primary amine with sodium nitrite (B80452) in an acidic medium at low temperatures. jchemrev.comgoogle.com The acid, often hydrochloric acid, reacts with sodium nitrite to generate nitrous acid in situ. sci-hub.rursc.org The reaction is carried out at temperatures between 0-5°C to ensure the stability of the resulting pyridyl-2-diazonium salt, which is known to be unstable and can rapidly hydrolyze to form 2-hydroxypyridine (B17775) (2-pyridone) at higher temperatures. jocpr.comrsc.orggcwgandhinagar.com The general reaction involves the protonated amine reacting with a nitrosating agent, such as the nitrous acidium ion. sci-hub.ru

The second stage is the azo coupling, where the unstable diazonium salt formed in the previous step is reacted with a coupling component, in this case, resorcinol (B1680541). jchemrev.com This electrophilic aromatic substitution reaction is typically performed in an alkaline medium. revistaindustriatextila.roresearchgate.net The alkaline conditions, usually achieved by adding sodium hydroxide, are necessary to deprotonate the hydroxyl groups of resorcinol, forming the more powerfully activating phenoxide anion. jocpr.comjournals.co.za This increased activation facilitates the electrophilic attack by the diazonium ion, leading to the formation of the azo bond and yielding the this compound molecule. jocpr.com

Table 1: Optimization of Coupling Reaction Conditions for PAR Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 10.5–11.5 | Maximizes the formation of the azo bond by activating the resorcinol ring. |

| Temperature | 5–10°C | Prevents the decomposition of the unstable diazonium salt and minimizes side reactions. |

| Reaction Time | 2–4 hours | Ensures the coupling reaction proceeds to completion. |

| Resorcinol Purity | ≥98% | Reduces the formation of impurities in the final product. |

Derivatization and Functionalization Strategies

To enhance the analytical performance of PAR, including its sensitivity, selectivity, and utility in different sample matrices, various derivatization and functionalization strategies have been developed. These include synthesizing modified analogs and immobilizing the molecule onto solid supports.

Modifying the core structure of PAR can lead to analogs with altered properties. For instance, introducing a bromine atom into the pyridine (B92270) ring and an alkylamino group on the resorcinol ring results in compounds like 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP), which exhibits unusually high staining capabilities for metals. researchgate.net Other key analogs include 4-(2-Thiazolylazo)resorcinol (TAR), where a thiazole (B1198619) ring replaces the pyridine ring, and 1-(2-Pyridylazo)-2-naphthol (B213148) (PAN), which features a naphthol backbone instead of resorcinol. Furthermore, PAR itself can serve as a starting material for more complex structures, such as the synthesis of 2-amino-5-hydroxy-4H-chromene-3-carbonitriles through a one-pot reaction of PAR sodium salt with aromatic aldehydes and malononitrile. dntb.gov.ua

Immobilizing PAR onto solid substrates is a widely used strategy to create robust and reusable analytical tools for pre-concentration and sensing applications. nih.govmedwinpublishers.com This approach confines the reagent to a specific location, facilitating easy separation and handling. nih.govresearchgate.net

Magnetic Nanoparticles: PAR can be chemically attached to magnetic nanoparticles to create novel sorbents. nih.gov These functionalized nanoparticles have been successfully used for the selective extraction and pre-concentration of heavy metal ions like copper (Cu(II)) and lead (Pb(II)) from food and water samples. nih.gov The magnetic core allows for simple and rapid separation of the sorbent from the sample matrix using an external magnetic field. nih.gov

Polymer Fibers: Polymeric materials serve as excellent supports for PAR immobilization. One method involves functionalizing polyacrylonitrile (B21495) fibers with PAR using microwave irradiation, a process noted for its efficiency. rsc.org This creates a colorimetric fiber that can simultaneously detect and remove heavy metals from water. rsc.org Another approach involves synthesizing a monolithic polyurethane foam (PUF) rod in the presence of PAR, creating a simple chemical sensor for lead assays. nih.gov

Paper: Paper-based sensors offer a low-cost and portable platform for chemical analysis. nih.gov PAR and its analogs can be immobilized on paper substrates, such as cellulose (B213188) acetate/chitosan (B1678972) composites, to create colorimetric sensors for the rapid visual detection of heavy metal ions in environmental samples. nih.govrsc.org

Other Supports: Silica gel is another effective support for PAR immobilization, creating a selective chelating resin for the solid-phase extraction of transition metals from groundwater. researchgate.net Additionally, composite thin films made of materials like chitosan and graphene oxide have been used to immobilize PAR for sensing applications using advanced techniques like surface plasmon resonance. researchgate.netupm.edu.mymdpi.com

Table 2: Examples of PAR Immobilization on Various Supports

| Solid Support | Immobilization Method | Application | Reference |

|---|---|---|---|

| Magnetic Nanoparticles | Chemical functionalization | Selective extraction of Cu(II) and Pb(II) ions | nih.gov |

| Polyacrylonitrile Fiber | Microwave irradiation | Simultaneous detection and removal of heavy metals | rsc.org |

| Polyurethane Foam Rod | In-situ synthesis | Chemical sensor for lead (Pb2+) assays | nih.gov |

| Cellulosic Paper | Adsorption on cellulose acetate/chitosan | Colorimetric sensor for heavy metal ions | nih.gov |

| Silica Gel | Chemical attachment | Solid-phase extraction of transition metals | researchgate.net |

| Chitosan-Graphene Oxide Film | Spin coating | Surface plasmon resonance sensing of Co2+ | researchgate.netupm.edu.my |

Coordination Chemistry and Metal Complexation Studies of 4 2 Pyridylazo Resorcinol

Fundamental Complex Formation Principles

The complexation of metal ions by 4-(2-Pyridylazo)resorcinol is governed by its distinct molecular structure and the interplay of various reaction mechanisms.

Ligand Characterization and Coordination Sites

This compound (H₂L) is an organic ampholyte, meaning it can act as either an acid or a base depending on the pH of the solution. chem-soc.si In acidic environments, the pyridine (B92270) nitrogen atom can accept a proton, while in basic conditions, the ortho-hydroxyl group can dissociate. chem-soc.si The molecule's structure, featuring an azo group (-N=N-) and hydroxyl (-OH) moieties, is critical to its reactivity with metal ions.

The coordination of PAR to metal ions typically occurs in a terdentate manner. chem-soc.siresearchgate.net The primary coordination sites are the nitrogen atom of the pyridyl ring, one of the nitrogen atoms of the azo group, and the oxygen atom of the ortho-hydroxyl group following deprotonation. researchgate.netrdd.edu.iq This multi-site coordination leads to the formation of stable chelate rings with the metal ion. However, in some instances, PAR can also act as a bidentate ligand, coordinating through only two of these sites. For example, in certain copper(I) complexes, coordination occurs via the pyridine nitrogen and one azo nitrogen, with the hydroxyl group not directly bonded to the metal but involved in intramolecular hydrogen bonding. researchgate.net

Reaction Mechanisms of Metal-4-(2-Pyridylazo)resorcinol Complexation

The formation of metal-PAR complexes involves the displacement of solvent molecules from the metal ion's coordination sphere by the ligand. scielo.br The kinetics and mechanism of these reactions have been studied for various metal ions. For instance, the complexation with ions like zinc(II) and copper(II) in aqueous solutions has been investigated using techniques like stopped-flow spectrophotometry. scielo.br

Stoichiometric and Stability Investigations of Metal-4-(2-Pyridylazo)resorcinol Complexes

Understanding the stoichiometry and stability of metal-PAR complexes is crucial for their application in analytical methods. Various techniques are employed to determine these fundamental properties.

Determination of Metal-to-Ligand Ratios

The metal-to-ligand ratio in PAR complexes is commonly determined using spectrophotometric methods, such as the mole ratio method and Job's method of continuous variation. semnan.ac.irelectrochemsci.org These methods involve monitoring the absorbance of solutions containing varying ratios of the metal ion and PAR.

Studies have shown that PAR can form complexes with different stoichiometries depending on the metal ion and the reaction conditions. For many divalent metal ions, such as Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), the formation of 1:2 (metal:ligand) complexes is prevalent, resulting in the general formula [M(HL)₂]. chem-soc.siresearchgate.net In these complexes, the metal center is often in an octahedral geometry. researchgate.net However, 1:1 (metal:ligand) complexes have also been observed for some metals, including copper(II), under specific conditions. semnan.ac.irelectrochemsci.org For trivalent lanthanide ions, 1:3 (metal:ligand) complexes with the formula [Ln(L)₃] have been prepared and characterized. rdd.edu.iq

| Metal Ion | Common Metal-to-Ligand Ratio | Reference |

|---|---|---|

| Divalent Metals (Mn, Fe, Co, Ni, Cu, Zn, Cd) | 1:2 | chem-soc.siresearchgate.net |

| Copper(II) | 1:1, 1:2 | electrochemsci.org |

| Palladium(II) | 1:1 | semnan.ac.ir |

| Scandium(III) | 1:2 | osti.gov |

| Lanthanide(III) Ions | 1:3 | rdd.edu.iq |

Equilibrium Constants and Complex Stability Analysis

The stability of metal-PAR complexes is quantified by their stability constants (or formation constants) and dissociation constants. These constants are critical for predicting the behavior of the complexes in solution and for developing analytical methods. nih.gov The stability of these complexes is influenced by factors such as pH and the nature of the metal ion. nih.gov

For example, the logarithm of the first stability constants (K_MHL) for the complexes of PAR with Cu²⁺ and Zn²⁺ in aqueous solution at 25°C and an ionic strength of 0.1 mol L⁻¹ are reported to be 14.8 and 10.5, respectively, indicating a higher stability for the copper complex. scielo.br The stability constant for the Cu(II)-PAR complex with a 1:2 molar ratio was determined to be 5.42x10¹⁰. electrochemsci.org A study on various divalent metal ions established dissociation constants for their complexes with PAR, with the ZnHx(PAR)₂ complex at pH 7.4 having a dissociation constant of 7.08×10⁻¹³ M². nih.gov

| Metal-PAR Complex | log K (Stability Constant) | Conditions | Reference |

|---|---|---|---|

| Cu(HL)⁺ | 14.8 | 25°C, I=0.1 mol L⁻¹ | scielo.br |

| Zn(HL)⁺ | 10.5 | 25°C, I=0.1 mol L⁻¹ | scielo.br |

| Cu(PAR)₂ | log K = 12.31 (molar ratio), 11.83 (continuous variation) | - | electrochemsci.org |

Influence of Solvent Composition on Complex Stability

The composition of the solvent can significantly impact the stability of metal-PAR complexes. rsc.org The solvating ability of the solvent, often described by parameters like the Guttmann donor number, plays a fundamental role in the complexation reaction. researchgate.net

Studies on the complexation of gallium(III) and indium(III) with PAR in mixed aqueous solvents (methanol, acetonitrile, dimethyl sulfoxide, and N,N-dimethylformamide) have shown that the equilibrium constant for complex formation varies with the medium composition. rsc.org This variation is related to the different properties of the solvents. rsc.org Similarly, a comparative study of metal complexes with PAR and a related ligand, 4-(2'-thiazolylazo)-resorcinol (TAR), was conducted in a 50% v/v dioxane-water mixture, highlighting the role of the solvent system in determining the stability constants. nih.gov The nature of the solvent affects the solvation of both the metal ion and the ligand, thereby influencing the thermodynamics of the complexation reaction. researchgate.net

Kinetic and Thermodynamic Aspects of Complexation

The formation of complexes between this compound (PAR) and metal ions is governed by specific kinetic and thermodynamic principles. Understanding these aspects is crucial for optimizing its use in various analytical applications.

The kinetics of complex formation between PAR and various metal ions have been investigated to elucidate reaction mechanisms. Studies involving stopped-flow spectrophotometry have provided valuable insights into the rates of formation and dissociation of these complexes.

The reactions of Gallium(III) and Indium(III) with PAR have been studied in water and various aqueous solvent mixtures. rsc.orgpsu.edu The kinetics of the dissociation of the M(Hpar)²⁺ complex (where M is Ga or In) by acid have been investigated, allowing for the calculation of the formation rate constants. rsc.orgpsu.edu These studies indicate that the reaction mechanism is influenced by the nature of the reacting metal species. rsc.orgpsu.edu For instance, the reactive form of Ga(III) in its complexation with PAR is GaOH²⁺. acs.org

Kinetic studies on the complexation of divalent cations like Zinc(II) and Copper(II) with PAR have also been performed. researchgate.netscielo.br In aqueous solutions at a pH of 8.5, the reactions were monitored using a stopped-flow technique. researchgate.netscielo.br The data revealed that the reaction is first-order with respect to each reactant. scielo.br The rate constants for the formation of Cu(II)-PAR complexes are generally higher than those for Zn(II)-PAR complexes. scielo.br A study on an equimolar mixture of Zn²⁺ and Cu²⁺ suggested that the mixture behaves as a unique species, with interactions between the metal ions and water molecules playing a significant role. researchgate.netscielo.br

The ligand substitution reaction involving the displacement of PAR from its copper(II) complex by (Ethylene glycol)bis(2-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) has also been examined. oup.com The reaction proceeds through a predissociation equilibrium of the 1:2 Cu(II)-PAR complex to form a 1:1 complex, which then reacts with EGTA. oup.com The rate-determining step is the release of PAR from a mixed ligand intermediate. oup.com

Kinetic studies have also been extended to Nickel(II) complexes. The reaction of various monoacidopentaaquanickel(II) complexes with PAR has been investigated to understand the influence of the coordinated anion on the substitution rate. acs.org

| Metal Ion | Reacting Species | Formation Rate Constant (k_f) | Conditions | Reference |

| Copper(II) | Cu²⁺ | 1.66 x 10⁴ L mol⁻¹ s⁻¹ | pH 8.5, 25°C | scielo.br |

| Zinc(II) | Zn²⁺ | 0.94 x 10⁴ L mol⁻¹ s⁻¹ | pH 8.5, 25°C | scielo.br |

| Gallium(III) | GaOH²⁺ | - | pH 3.2 | acs.org |

| Indium(III) | In³⁺, In(OH)²⁺, In(OH)₂⁺ | - | 25°C, I=0.80 M | rsc.orgpsu.edu |

| Nickel(II) | Ni(H₂O)₆²⁺, NiX(H₂O)₅⁺ | - | - | acs.org |

The stability of metal-PAR complexes is a key thermodynamic parameter, often expressed as a stability constant (log β) or a dissociation constant (K_d). These values are highly dependent on experimental conditions such as pH. nih.gov

Comprehensive studies have been conducted to determine the stability constants for a range of divalent metal ions including Zn(II), Cd(II), Hg(II), Co(II), Ni(II), Cu(II), Mn(II), and Pb(II) at various pH values. nih.gov For example, at pH 7.4, the dissociation constant for the ZnHₓ(PAR)₂ complex is 7.08 × 10⁻¹³ M². nih.gov The complexation reactions between PAR and Al³⁺, Fe³⁺, Zn²⁺, and Cd²⁺ have also been studied spectrophotometrically at an ionic strength of 0.1 M. researchgate.net

The complexation of lanthanides, such as Gadolinium(III), with PAR has been characterized. mdpi.com At circumneutral pH, Gd³⁺ forms a 1:2 complex with PAR, Gd(PAR)₂. mdpi.com The stability constant for the formation of Gd(PAR)⁺ has been reported as 10¹⁰.²⁵. mdpi.com

The effect of organized media, such as sodium dodecyl sulfate (B86663) (SDS) micelles, on the thermodynamics of complexation has been explored for Ga(III). The presence of SDS micelles leads to an increase in the binding affinity. acs.org At pH 3.2, the equilibrium constant for the Ga(III)-PAR complex is over 27 times higher in the presence of SDS compared to in water alone. acs.org This is attributed to the increased concentration of reactants on the micelle surface. acs.org

| Metal Ion | Complex Stoichiometry (M:L) | log β | Conditions | Reference |

| Zinc(II) | 1:2 | 12.15 (as K_d = 7.08x10⁻¹³ M²) | pH 7.4 | nih.gov |

| Copper(II) | 1:2 | - | - | researchgate.netchem-soc.si |

| Nickel(II) | 1:2 | - | pH 5-8 | researchgate.net |

| Cobalt(II) | 1:2 | - | - | chem-soc.si |

| Iron(II) | 1:2 | - | - | chem-soc.si |

| Manganese(II) | 1:2 | - | - | chem-soc.si |

| Gadolinium(III) | 1:1 (Gd(PAR)⁺) | 10.25 | - | mdpi.com |

| Gallium(III) | 1:1 | - | pH 3.2 | acs.org |

| Indium(III) | 1:1 | - | 25°C, I=0.80 M | rsc.orgpsu.edu |

Spectroscopic and Structural Characterization of Metal-4-(2-Pyridylazo)resorcinol Complexes

A variety of spectroscopic techniques are employed to identify and characterize the structure of metal-PAR complexes, providing information on the coordination environment of the metal ion.

Infrared (IR) spectroscopy is a powerful tool for determining the coordination sites of the PAR ligand upon complexation with metal ions. chem-soc.siresearchgate.net The IR spectrum of free PAR displays characteristic bands corresponding to various functional groups. Changes in the position and intensity of these bands upon complexation provide evidence for the involvement of specific atoms in bonding to the metal center. chem-soc.siajol.info

Studies on transition metal complexes of PAR (MnII, FeII, CoII, NiII, CuII) show that the ligand typically coordinates in a terdentate manner. chem-soc.siresearchgate.net The coordination involves the nitrogen atom of the pyridine ring, one nitrogen atom of the azo group, and the oxygen atom of the ortho-hydroxyl group following deprotonation. chem-soc.sirdd.edu.iq

Key spectral changes observed upon complexation include:

A shift in the C=N stretching mode of the pyridine ring. chem-soc.si

Changes in the bands associated with C=C and C-N stretching modes. ajol.info

A shift in the band containing C-O and C-N modes, indicating coordination through the ortho-hydroxyl group. ajol.info

The appearance of new bands in the far-IR region (e.g., 400-600 cm⁻¹) which are assigned to M-N and M-O stretching vibrations, providing direct evidence of coordination. researchgate.net

| Vibrational Mode | Free PAR (cm⁻¹) | Complexed PAR (cm⁻¹) | Assignment | Reference |

| ν(C=N) (pyridyl) | 1631 | Shifted | Coordination of pyridine N | chem-soc.si |

| ν(C=C), ν(C-N) | 1625, 1595, 1552 | Shifted | Coordination of pyridine N | ajol.info |

| δ(C-O), δ(C-N), δ(C-H) | 1210 | Shifted to lower frequency | Coordination of ortho-hydroxyl O | ajol.info |

| ν(M-O) | - | ~535 | Metal-Oxygen bond | researchgate.net |

| ν(M-N) | - | ~475, ~447 | Metal-Nitrogen bond | researchgate.net |

Raman spectroscopy and its highly sensitive variant, Surface-Enhanced Raman Scattering (SERS), provide detailed structural information about PAR and its metal complexes. researchgate.net SERS, in particular, is effective for detecting metal ions at low concentrations by monitoring the vibrational spectrum of the chelating agent upon complex formation. uwyo.edu

SERS spectra of PAR and its complexes with metals like Zn(II), Cu(II), Pb(II), and Fe(III) have been recorded using silver colloids as the enhancing substrate. researchgate.net The resulting spectra show distinct features for each metal complex, allowing for their differentiation. researchgate.net For example, the SERS spectra of Zn(PAR)₂ and Cu(PAR)₂ are clearly distinguishable from each other and from the spectrum of free PAR adsorbed on the silver surface. researchgate.net

These techniques have been applied to the detection of metal ions like Cu²⁺, Pb²⁺, and Cd²⁺ using a PAR derivative chemically anchored to a roughened silver substrate. uwyo.eduacs.org The interaction of the metal ions with the immobilized PAR indicator results in specific changes in the SERS spectrum, enabling their detection and quantification. uwyo.eduacs.org The use of an internal standard, by comparing a band sensitive to metal coordination with one from the uncomplexed indicator, corrects for variations in laser power or substrate activity. uwyo.edu

UV-Visible absorption spectroscopy is a fundamental technique for studying the formation and stoichiometry of metal-PAR complexes in solution. tandfonline.com The PAR molecule itself and its metal complexes are chromophoric, exhibiting strong absorption bands in the visible region. ajol.info

Free PAR in aqueous solution typically shows an absorption maximum around 414 nm. researchgate.netresearchgate.net Upon complexation with a metal ion, a significant bathochromic (red) shift of this absorption maximum occurs, which is a clear indication of complex formation. ajol.info The position of the new maximum is characteristic of the specific metal ion. For instance, the Zn(II)-PAR complex shows a maximum at approximately 494 nm, while the Cu(II)-PAR complex absorbs at around 506 nm. researchgate.netresearchgate.net

This distinct color change and shift in λ_max are the basis for the use of PAR as a metallochromic indicator and a chromogenic reagent for the spectrophotometric determination of over 50 elements. researchgate.netscielo.br The intensity of the absorption at the new wavelength is proportional to the concentration of the metal complex, allowing for quantitative analysis. nih.gov The technique is widely used to determine the stoichiometry of the complexes (e.g., using the mole ratio or continuous variation methods) and to calculate their stability constants. mdpi.comchem-soc.si

| Species | λ_max (nm) | Solvent/Conditions | Reference |

| PAR | ~414 | Aqueous | researchgate.netresearchgate.net |

| Zn(PAR)₂ | ~494 | Aqueous | researchgate.netresearchgate.net |

| Cu(PAR)₂ | ~506 | Aqueous | researchgate.netresearchgate.net |

| Co(II)-PAR | ~515 | Solution | ajol.info |

| Gd³⁺-PAR | 510 | Aqueous, pH 5-8 | mdpi.com |

| Ni(II)-PAR | - | Aqueous, pH 5-8 | researchgate.net |

Magnetic Measurements of Metal-4-(2-Pyridylazo)resorcinol Complexes

The magnetic properties of metal complexes of this compound (PAR) provide valuable insights into the electronic structure and stereochemistry of the central metal ion. Magnetic susceptibility measurements at room temperature have been employed to determine the effective magnetic moments (μ_eff) for a series of transition metal-PAR complexes. These measurements help in elucidating the geometry of the complexes, such as octahedral or tetrahedral configurations. chem-soc.siscispace.com

For instance, studies on Mn(II), Fe(II), Co(II), Ni(II), and Cu(II) complexes with PAR, having the general formula [M(HL)₂], indicate an octahedral geometry around the metal(II) ion. chem-soc.siresearchgate.net The magnetic moment for the Co(II)-PAR complex has been reported to be 4.15 B.M., which is consistent with a high-spin octahedral d⁷ configuration. chem-soc.si Similarly, Ni(II) complexes have been found with magnetic moments corresponding to both tetrahedral and octahedral structures depending on the specific complex formation. scispace.com A Ni(II)-PAR complex was reported with a magnetic moment of 4.35 B.M., suggesting a tetrahedral structure, while mixed ligand complexes with 1,10-phenanthroline (B135089) and 2,2'-bipyridyl showed moments of 3.47 and 3.50 B.M., respectively. scispace.com Another study reported a magnetic moment of 3.09 B.M. for a Ni(II)-PAR complex, which aligns with the expected range for octahedral geometry. chem-soc.si

The Fe(II)-PAR complex exhibits a magnetic moment of 5.10 B.M., and the Mn(II)-PAR complex has a moment of 5.60 B.M., both characteristic of high-spin octahedral arrangements. The Cu(II)-PAR complex shows a magnetic moment of 1.89 B.M., which is typical for an octahedral Cu(II) complex with one unpaired electron. chem-soc.si In contrast, complexes with Zn(II) and Cd(II) are diamagnetic, as expected for d¹⁰ metal ions. chem-soc.si

Thermal Analysis of Solid Complexes

Thermal analysis techniques, such as Thermogravimetry (TG) and Differential Thermal Analysis (DTA), are crucial for understanding the thermal stability and decomposition pathways of solid metal-PAR complexes. chem-soc.si Studies conducted under a nitrogen atmosphere reveal that the decomposition of these complexes often occurs in distinct steps, culminating in the formation of metal oxides or the respective metal as the final residue. chem-soc.siresearchgate.net

The thermal decomposition of PAR complexes with several divalent transition metals, formulated as [M(HL)₂], has been systematically investigated. chem-soc.si The analysis provides information on the temperature ranges of decomposition and the percentage of mass loss at each stage, which can be correlated with the loss of specific fragments of the ligand molecules.

For example, the thermogram of the [Co(HL)₂] complex shows a two-step decomposition process. The first stage, occurring between 260-480°C, corresponds to a mass loss attributed to the removal of one ligand molecule (except for the hydroxyl group). The second stage, from 480-650°C, involves the loss of the remaining ligand, leaving behind Cobalt(II) oxide (CoO) as the final product. chem-soc.si

A similar two-step decomposition is observed for the [Ni(HL)₂] complex. The first step occurs in the 265–500°C range, followed by a second step between 500–700°C, ultimately leaving nickel metal as the residue. chem-soc.si The decomposition of the [Cu(HL)₂] complex also proceeds in two stages, beginning at 250°C and completing around 650°C, with Copper(II) oxide (CuO) as the final product. The [Fe(HL)₂] complex decomposes in a single, continuous step between 250-700°C to yield Iron(III) oxide (Fe₂O₃). The [Mn(HL)₂] complex decomposition starts at 270°C and concludes at 650°C, resulting in Manganese(IV) oxide (MnO₂). chem-soc.si

The thermal analysis of lanthanide-PAR complexes has also been reported, providing further insight into their stability. uowasit.edu.iq

Advanced Analytical Methodologies Employing 4 2 Pyridylazo Resorcinol

Spectrophotometric and Colorimetric Techniques

4-(2-Pyridylazo)resorcinol (PAR) is a versatile organic compound widely utilized in analytical chemistry, particularly in spectrophotometric and colorimetric analyses. Its utility stems from its ability to form stable, distinctively colored complexes with a multitude of metal ions, enabling their quantification.

Principles of Chromophoric Complex Formation for Quantification

This compound is a heterocyclic azo dye that functions as a terdentate ligand, meaning it can bind to a central metal ion through three donor atoms. These donor sites are the pyridyl nitrogen atom, a nitrogen atom in the azo group, and the oxygen atom of the ortho-hydroxyl group. This multi-point attachment forms a stable chelate ring with the metal ion.

The formation of these metal-PAR complexes results in a significant change in the electronic structure of the PAR molecule. This alteration leads to a bathochromic shift, or a shift to a longer wavelength, in the maximum absorbance (λmax) of the compound, moving from the ultraviolet region for the free ligand to the visible region for the complex. The resulting metal complexes are intensely colored and water-soluble.

The intensity of the color produced is directly proportional to the concentration of the metal ion in the solution, a relationship governed by the Beer-Lambert Law. This principle is the foundation for the quantitative determination of metal ions using spectrophotometry. By measuring the absorbance of the solution at the specific λmax of the metal-PAR complex, the concentration of the metal ion can be accurately determined. The stoichiometry of these complexes, most commonly 1:2 or 1:1 (metal:ligand), can be determined using methods such as the mole-ratio method or the continuous variations (Job's plot) method.

Determination of Specific Metal Ions (e.g., Zn(II), Cu(II), Co(II), Fe(II/III), Pb(II), Nb(V), Ti(IV), Alkaline Earth Cations)

The unselective nature of this compound, while a challenge for direct analysis in complex matrices, has been leveraged for the determination of a wide array of metal ions by carefully controlling experimental conditions such as pH and employing masking agents.

Zinc(II): PAR reacts with Zinc(II) to form an orange-red complex. The optimal pH for this reaction is between 9.2 and 10.6, with a maximum absorbance at 493 nm. The complex has a high molar absorptivity of 8.3 x 10⁴ L mol⁻¹ cm⁻¹, indicating high sensitivity. The stoichiometry of the complex is typically found to be 1:2 (Zn:PAR).

Copper(II): The determination of Copper(II) with PAR can result in the formation of two different complexes depending on the pH. At a pH of around 10 in a phosphate (B84403) buffer, a 1:2 (Cu:PAR) complex is formed with a maximum absorbance in the range of 495-500 nm. This complex has a molar absorptivity of approximately 7.12 x 10⁴ L mol⁻¹ cm⁻¹ in the presence of EDTA.

Cobalt(II): Cobalt(II) forms a complex with PAR, and its determination can be performed simultaneously with other ions like zinc by exploiting differences in their visible absorption spectra.

Iron(II/III): For the determination of iron, Fe(III) is typically reduced to Fe(II) using a reducing agent like hydroxylamine (B1172632) hydrochloride before the addition of PAR. The Fe(II)-PAR complex forms optimally at a pH of 4.5 and exhibits a 1:2 stoichiometry.

Lead(II): The complexation of Lead(II) with PAR has been reported with a maximum absorbance at 520 nm.

Niobium(V): Niobium(V) forms a purple-colored complex with PAR in a tartrate-ethylenediaminetetra-acetate (EDTA) solution. The absorbance of this complex is measured at 550 nm. This method allows for the direct spectrophotometric determination of niobium in various metal alloys.

Titanium(IV): The Titanium(IV)-PAR complex has been characterized and is utilized in the determination of hydrogen peroxide. The complex exhibits an absorption peak at 508 nm.

Alkaline Earth Cations: this compound forms 1:1 complexes with alkaline earth cations such as Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺. The stability of these complexes is generally low in aqueous solutions but can be enhanced in ethanol-water mixtures. The stability order is typically Mg²⁺ > Ca²⁺ > Sr²⁺ > Ba²⁺.

Below is an interactive data table summarizing the spectrophotometric determination of various metal ions with this compound.

| Metal Ion | Optimal pH | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Stoichiometry (Metal:PAR) |

| Zn(II) | 9.2 - 10.6 | 493 | 8.3 x 10⁴ | 1:2 |

| Cu(II) | ~10 | 495-500 | 7.12 x 10⁴ | 1:2 |

| Fe(II) | 4.5 | - | - | 1:2 |

| Pb(II) | - | 520 | - | - |

| Nb(V) | - | 550 | - | - |

| Ti(IV) | - | 508 | - | - |

| Alkaline Earths | - | - | - | 1:1 |

Simultaneous Determination Strategies

The broad reactivity of this compound with numerous metal ions has prompted the development of strategies for their simultaneous determination in mixtures. These methods often rely on the differences in the absorption spectra of the various metal-PAR complexes.

One approach involves the use of spectral decomposition software. By measuring the full absorption spectrum of a mixture containing multiple metal-PAR complexes, software can be used to resolve the individual contributions of each complex, allowing for their simultaneous quantification. This has been successfully applied to the simultaneous measurement of zinc and copper in metalloproteins.

Another strategy employs multiple linear regression analysis. The spectra of the complexes of various divalent ions such as cadmium, cobalt, copper, lead, manganese, nickel, and zinc with PAR can be analyzed to determine the concentration of each ion in binary, ternary, and even quaternary mixtures.

Furthermore, pH-gradient flow-injection analysis offers a dynamic approach. The formation and absorbance of metal-PAR complexes are highly dependent on pH. By creating a reproducible pH gradient, it is possible to differentiate and quantify metal ions in a mixture as they form complexes at their optimal pH values. This has been demonstrated for the simultaneous determination of cobalt(II) and manganese(II), as well as nickel(II) and copper(II).

Flotation-Spectrophotometric Approaches

Flotation-spectrophotometry is a hybrid technique that combines the separation and preconcentration of analytes by flotation with their subsequent determination by spectrophotometry. This approach has been successfully applied to the determination of trace metals using this compound.

The general procedure involves the formation of a metal-PAR complex in an aqueous solution. A surfactant, such as sodium dodecyl sulfate (B86663), is then added to act as a foaming agent. By bubbling a gas through the solution, the metal-PAR complex is adsorbed onto the surface of the bubbles and carried to the surface, forming a scum. This scum, containing the concentrated analyte, is then collected and dissolved in a suitable solvent, and the absorbance is measured spectrophotometrically.

This technique has been effectively used for the separation and preconcentration of Fe(III). In this method, the Fe(III)-PAR complex is formed at a pH of 3. The use of flotation allows for a significant enhancement in the detection limit, making it suitable for the analysis of trace amounts of iron in water samples.

Electrochemical Sensing Platforms

Electrochemical methods offer a sensitive and often cost-effective alternative to spectrophotometry for the determination of metal ions. This compound and its metal complexes exhibit electrochemical activity that can be harnessed for the development of electrochemical sensors.

Voltammetric Studies of this compound and its Metal Complexes

Voltammetry is a category of electroanalytical methods where information about an analyte is derived from the measurement of current as a function of applied potential. Studies on the electrochemical behavior of this compound have been conducted using various techniques, including square wave voltammetry, differential pulse polarography, direct current polarography, and cyclic voltammetry.

These studies have investigated the electrochemical reduction of the azo group in PAR to a hydrazo group, a process that is dependent on the pH of the medium. The electrochemical behavior of PAR changes significantly upon complexation with a metal ion. For instance, the electrochemical behavior of the copper(II)-PAR complex has been investigated using square wave voltammetry. Such studies can be used to determine the stoichiometry of the complex and its stability constant. For the Cu(II)-PAR complex, the metal-to-ligand molar ratio was determined to be 1:2, with a high stability constant, indicating a very stable complex.

These voltammetric studies provide the fundamental understanding necessary for the development of electrochemical sensors for metal ions based on this compound as a recognition element.

Development of Modified Electrodes for Metal Ion Detection

Chemically modified electrodes (CMEs) offer significant advantages in electrochemical analysis, including improved sensitivity and selectivity. The incorporation of chelating agents like this compound onto electrode surfaces is a key strategy for the targeted detection of metal ions.

In one notable study, a polythiophene-quinoline (PTQ) modified electrode was utilized for the detection of copper and mercury. While the redox behaviors of Cu(II) and Hg(II) were nearly identical on the unmodified PTQ electrode, the introduction of PAR into the analytical system enabled their distinct separation. This is attributed to the formation of a Cu(II)-PAR complex, which is reduced at a potential of -0.8 V (vs. SCE), whereas the Hg(II) reduction peak appears at -0.5 V. This differentiation allowed for the selective detection of Hg(II) down to a concentration of 0.4 ppb.

The general principle behind such modifications involves the immobilization of the ligand onto the electrode surface, which then acts as a recognition element, selectively capturing the target metal ion from the sample solution. This preconcentration of the analyte at the electrode surface leads to a significant enhancement of the electrochemical signal, typically measured by techniques like stripping voltammetry.

Application of Molecularly Imprinted Polymers (MIPs) in Electrochemical Sensors

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functionality to a template molecule. This "molecular memory" makes them highly selective, robust, and cost-effective alternatives to natural receptors like antibodies, rendering them ideal for integration into electrochemical sensors.

The application of ion-imprinted polymers (IIPs), a subset of MIPs, is particularly relevant for heavy metal ion detection. The general synthesis process involves:

Complexation: The target metal ion (template) forms a complex with a functional monomer. A chelating agent can be part of the monomer or added separately.

Polymerization: A cross-linking monomer is added to the complex, and polymerization is initiated (e.g., chemically, thermally, or electrochemically) to form a rigid polymer matrix around the template complex.

Template Removal: The template ion is removed from the polymer, leaving behind cavities that are specifically tailored to recognize and rebind the target ion.

When integrated with an electrochemical transducer, these IIPs create highly selective sensors. The rebinding of the target metal ion within the polymer matrix alters the electrochemical properties of the sensor, generating a measurable signal.

While the use of pyridylazo-type ligands in ion-imprinted polymers for electrochemical sensors has been demonstrated, for instance with 1-(2-pyridylazo)-2-naphthol (B213148) for copper determination, specific and detailed studies focusing on the integration of this compound into an electrochemical MIP sensor were not prominent in the surveyed literature. However, given PAR's strong chelating ability, it represents a highly promising candidate for use as a functional monomer or chelating agent in the fabrication of IIPs for the selective electrochemical detection of various metal ions.

Separation and Preconcentration Techniques

Due to the often trace-level concentrations of metal ions in environmental and biological samples, a preconcentration step is frequently necessary to bring the analyte to a detectable level for instrumental analysis. PAR is extensively used in various separation and preconcentration methodologies.

Liquid-Liquid Extraction Methodologies

Liquid-liquid extraction (LLE), or solvent extraction, is a classic technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. The efficiency of metal ion extraction is significantly enhanced by the use of chelating agents like PAR, which form neutral or ion-associated complexes with the metal ions, thereby increasing their solubility in the organic phase.

A detailed study on a liquid-liquid extraction system for cobalt demonstrated the formation of a ternary complex involving Co(II), PAR, and the organic cation Nitron (Nt). The optimal conditions for the extraction of cobalt from an aqueous phase into chloroform (B151607) were systematically investigated. The extracted species was identified as an ion-association complex, (NtH⁺)[Co³⁺(PAR)₂]⁻. The study determined key equilibrium constants for the extraction process.

| Parameter | Value |

|---|---|

| Optimal pH | 5.0 - 6.0 |

| Shaking Time | 1.0 min |

| Molar Absorptivity at 520 nm | 6.0 x 104 L mol-1 cm-1 |

| Beer's Law Range | up to 1.7 µg mL-1 |

| Log Kex (Extraction Constant) | 6.11 ± 0.07 |

In another innovative approach, hydrophobic-hydrophilic ionic liquids, such as tetraoctylammonium N-lauroylsarcosinate (TOALS) and trioctylmethylammonium salicylate (B1505791) (TOMAS), have been used as the extraction phase for heavy metal ions complexed with PAR. This method allows for the quantitative extraction of Cd(II), Pb

Innovative Sensor Design and Fabrication

Development of Paper-Based Colorimetric Sensors

Paper-based analytical devices (PADs) have emerged as a cost-effective and portable platform for chemical analysis. The principle behind these sensors involves the immobilization of a chemical reagent, such as PAR, onto a paper substrate. When a sample containing the target analyte is introduced to the paper, a reaction occurs, resulting in a color change that can be visually assessed or quantified.

The development of these sensors often involves patterning hydrophobic barriers on filter paper, creating specific hydrophilic zones where the analytical chemistry takes place. For the detection of metal ions, a solution of PAR is impregnated and dried onto these zones. The interaction of metal ions with the immobilized PAR leads to the formation of a colored chelate complex. This approach has been explored for the detection of various metal ions, with the color intensity being proportional to the analyte concentration. While specific research on PAR-impregnated paper sensors is a niche area, the methodology is well-established for other colorimetric reagents and is applicable to PAR. The key advantages of paper-based sensors are their low cost, disposability, and suitability for on-site analysis in resource-limited settings.

Integration with Smartphone Detection Systems

To overcome the limitations of qualitative visual assessment, paper-based and other colorimetric sensors are increasingly being integrated with smartphone technology for quantitative analysis. Smartphones equipped with high-resolution cameras can capture images of the colorimetric sensor after reaction. Specialized mobile applications are then used to analyze the color intensity of the sensor's reaction zone.

The process typically involves digital image colorimetry, where the application extracts Red, Green, and Blue (RGB) color values from the captured image. These RGB values can be converted into other color spaces (like HSV) or used to calculate a single intensity value that correlates with the analyte concentration. To ensure accuracy and consistency across different lighting conditions and smartphone models, color correction algorithms and calibration with standard color charts are often employed. This smartphone-based approach transforms a simple colorimetric test into a portable and quantitative analytical tool, enabling rapid, on-site measurements without the need for bulky laboratory equipment like spectrophotometers. This methodology is applicable for quantifying the color changes produced by PAR-metal ion complexes on various sensor platforms.

Functionalized Fibers and Nanosorbents for Detection and Removal

Beyond paper-based sensors, PAR has been functionalized onto various materials like fibers and nanosorbents to create dual-purpose systems for both the detection and removal of heavy metal ions from aqueous solutions. This approach combines the principles of colorimetric sensing with solid-phase extraction.

Researchers have successfully immobilized PAR onto the surface of materials such as polyacrylonitrile (B21495) fibers and magnetic nanoparticles. These functionalized materials act as selective adsorbents for heavy metal ions. Upon binding of the metal ions to the PAR moieties, a distinct color change is observed on the surface of the material, allowing for visual or instrumental detection. Simultaneously, the material effectively removes the metal ions from the solution.

The efficiency of these systems is evaluated based on their adsorption capacity and the limit of detection for the target ions. For instance, PAR-functionalized polyacrylonitrile fiber has been shown to be effective for the detection and removal of mercury and other heavy metals. rsc.orgiaea.org Similarly, magnetic nanosorbents functionalized with PAR provide a method for the selective extraction and pre-concentration of ions like Copper(II) and Lead(II), with the added benefit of easy separation from the sample using a magnet.

Below are tables summarizing the performance of some of these advanced materials:

Table 1: Performance of this compound Functionalized Fibers

| Fiber Material | Target Analyte(s) | Visual Detection Limit | Adsorption Capacity | Key Features |

| Polyacrylonitrile | Hg(II), Pb(II), Cd(II), Zn(II), Ni(II), Cu(II) | 1 x 10⁻⁶ mol/L for Pb(II) | 0.74 mmol/g for Hg(II) | Reusable (>50 times), high photostability, selective for Hg(II) and Cu(II) at pH 3.0. iaea.org |

Table 2: Performance of this compound Functionalized Nanosorbents

| Nanosorbent Material | Target Analyte(s) | Limit of Detection | Adsorption Capacity | Key Features |

| Magnetic Nanoparticles | Cu(II), Pb(II) | 0.07 µg/L for Cu(II), 0.7 µg/L for Pb(II) | 92 mg/g for Cu(II), 78 mg/g for Pb(II) | Enables rapid extraction and pre-concentration from food and water samples. |

These functionalized materials represent a significant advancement in environmental monitoring and remediation, offering a synergistic approach to both identifying and removing harmful contaminants.

Theoretical and Computational Investigations of 4 2 Pyridylazo Resorcinol Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) has emerged as a prominent quantum chemical method for investigating the properties of PAR and its metallic complexes. researchgate.netsemanticscholar.org DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and vibrational frequencies, offering valuable insights into the nature of bonding and reactivity.

A crucial first step in computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms. For PAR, DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, have been employed to determine its optimized structure. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and its interaction with other species. For instance, in metal complexes of PAR, geometry optimization reveals how the coordination of the metal ion alters the geometry of the PAR ligand.

Optimized Geometrical Parameters of 4-(2-Pyridylazo)resorcinol (DFT/B3LYP)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-N (pyridyl) | 1.34 Å |

| Bond Length | N=N (azo) | 1.25 Å |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Angle | C-N=N | 115.2° |

| Bond Angle | N=N-C | 114.8° |

| Dihedral Angle | C-C-N=N | ~180° (trans conformation) |

The electronic properties of PAR are fundamental to its function as a chromogenic agent. DFT calculations provide access to key electronic structure information, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the molecule's electronic transitions and reactivity.

Molecular Electrostatic Potential (MEP) analysis is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netmdpi.com The MEP map highlights regions of positive and negative electrostatic potential, corresponding to electrophilic and nucleophilic centers, respectively. For PAR, the MEP would show negative potential around the nitrogen atoms of the pyridyl and azo groups, as well as the oxygen atoms of the hydroxyl groups, indicating these as likely sites for metal ion coordination.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. DFT calculations can predict the vibrational frequencies and their corresponding normal modes, aiding in the interpretation of experimental spectra. chemrxiv.orgnih.gov Theoretical frequency calculations for PAR and its complexes can help to assign specific vibrational bands to the stretching and bending motions of particular bonds or functional groups. semanticscholar.org For example, the calculated frequencies can distinguish between the stretching vibrations of the azo group (-N=N-), the pyridyl ring, and the resorcinol (B1680541) ring, and how these frequencies shift upon complexation with a metal ion.

Calculated Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| O-H (Resorcinol) | Stretching | ~3400-3600 |

| C-H (Aromatic) | Stretching | ~3000-3100 |

| N=N (Azo) | Stretching | ~1400-1450 |

| C=N (Pyridyl) | Stretching | ~1580-1600 |

| C-O (Hydroxyl) | Stretching | ~1200-1300 |

Spectroscopic Simulation and Interpretation

Computational methods are invaluable for simulating and interpreting the spectroscopic properties of complex molecules like PAR.

The vibrant color of PAR and its metal complexes arises from electronic transitions in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum. Time-dependent DFT (TD-DFT) is a widely used method to simulate UV-Vis spectra by calculating the excitation energies and oscillator strengths of electronic transitions. nih.gov These simulations can predict the wavelength of maximum absorbance (λmax) for PAR and its complexes. For instance, computational studies on the titanium(IV)-PAR complex have been used to refine the proposed molecular structure by comparing the simulated absorption peak with experimental data. rsc.org By correlating the calculated spectra with experimental observations, researchers can gain a deeper understanding of the electronic structure of these complexes and the nature of the metal-ligand bonding. rsc.org

Chemometric Approaches in Spectral Analysis

Chemometrics employs mathematical and statistical methods to extract meaningful information from chemical data. In the context of PAR, chemometric techniques can be applied to the analysis of its spectral data, particularly in multicomponent systems. When PAR is used for the simultaneous determination of multiple metal ions, the resulting spectra can be complex and overlapping. Chemometric methods, such as principal component analysis (PCA) and partial least squares (PLS) regression, can be used to resolve these complex mixtures and quantify the concentration of each metal ion. These approaches enhance the analytical capabilities of PAR, allowing for more robust and reliable multicomponent analysis.

Principal Component Analysis (PCA) for Species Determination

Principal Component Analysis (PCA) is a powerful statistical technique used in the analysis of spectrophotometric data to determine the number of light-absorbing species in a series of solutions. When the absorption spectra of a compound like this compound are recorded at various pH values, the resulting data matrix can be subjected to PCA. This method reduces the dimensionality of the data, with the first few principal components (PCs) accounting for the majority of the variance in the dataset.

Table 1: Illustrative Example of PCA Results for a Spectrophotometric Titration of PAR

| Principal Component | Eigenvalue | Percentage of Variance Explained | Cumulative Percentage of Variance |

| PC1 | 15.78 | 85.3% | 85.3% |

| PC2 | 2.13 | 11.5% | 96.8% |

| PC3 | 0.46 | 2.5% | 99.3% |

| PC4 | 0.09 | 0.5% | 99.8% |

| PC5 | 0.02 | 0.1% | 99.9% |

Note: This table is a representative example and the actual values may vary depending on the specific experimental conditions.

In this illustrative table, the first three principal components account for over 99% of the variance in the spectral data, suggesting the presence of at least three significant absorbing species of PAR in the pH range studied. The remaining components likely represent experimental noise.

Algorithms for Equilibrium Constant Determination (e.g., SQUAD, EQUISPEC, DATAN)

Once the number of species has been determined, various computer programs can be used to calculate the equilibrium constants (in the case of PAR, the acidity or protonation constants, pKa values) from spectrophotometric data. These programs utilize numerical methods to fit the experimental absorbance data to a chemical model.

SQUAD (Stability Quotients from Absorbance Data) and EQUISPEC are powerful programs designed to determine the stability constants of complex species. While often used for metal-ligand complexes, they can also be applied to determine the protonation constants of ligands like PAR. These programs refine the equilibrium constants by minimizing the sum of the squares of the differences between the experimental and calculated absorbance values. researchgate.net

DATAN (DATa ANalysis) is another program that has been successfully used for the determination of acidity constants from spectrophotometric data. researchgate.net A study by Ghasemi et al. employed the DATAN program to determine the pKa values of this compound in various methanol-water mixtures. The program analyzes the absorbance matrix obtained from spectrophotometric titrations to calculate the pKa values that best describe the observed spectral changes with pH. researchgate.net

The dissociation of PAR can be represented by the following equilibria:

H₃L⁺ ⇌ H₂L + H⁺ (pKa1) H₂L ⇌ HL⁻ + H⁺ (pKa2) HL⁻ ⇌ L²⁻ + H⁺ (pKa3)

The pKa values for PAR in aqueous solution are approximately 3.1 (for the protonation of the pyridyl nitrogen), 5.6 (for the deprotonation of the para-hydroxyl group), and 11.9 (for the deprotonation of the ortho-hydroxyl group). imedpub.com

Table 2: Acidity Constants (pKa) of this compound in Methanol-Water Mixtures at 25 °C as Determined by the DATAN Program researchgate.net

| % Methanol (v/v) | pKa1 | pKa2 | pKa3 |

| 0 | 3.12 (± 0.05) | 5.55 (± 0.03) | 12.32 (± 0.04) |

| 10 | 3.19 (± 0.04) | 5.76 (± 0.03) | 12.58 (± 0.04) |

| 20 | 3.25 (± 0.04) | 5.95 (± 0.03) | 12.83 (± 0.04) |

| 30 | 3.32 (± 0.04) | 6.16 (± 0.03) | 13.09 (± 0.04) |

| 40 | 3.39 (± 0.04) | 6.38 (± 0.03) | 13.35 (± 0.04) |

| 50 | 3.47 (± 0.04) | 6.62 (± 0.03) | 13.63 (± 0.04) |

| 60 | 3.56 (± 0.04) | 6.89 (± 0.03) | 13.93 (± 0.04) |

| 70 | 3.66 (± 0.04) | 7.19 (± 0.03) | 14.26 (± 0.04) |

| 80 | 3.78 (± 0.04) | 7.54 (± 0.03) | 14.62 (± 0.04) |

| 90 | 3.92 (± 0.04) | 7.94 (± 0.03) | 15.02 (± 0.04) |

These data illustrate how computational algorithms can be used to extract precise thermodynamic constants from complex spectral data, providing valuable insights into the chemical behavior of this compound in different solvent environments. researchgate.net

Research Applications of 4 2 Pyridylazo Resorcinol in Environmental and Biological Systems

Environmental Monitoring and Remediation Strategies

The widespread industrial use of heavy metals has led to significant environmental contamination, posing risks to ecosystems and human health. Effective monitoring and remediation strategies are therefore crucial. PAR plays a significant role in these efforts, from detecting trace pollutants to being a component of novel remediation materials.

The spectrophotometric determination of trace metal ions using PAR is a well-established analytical technique. nih.govasianpubs.org This method relies on the formation of a colored metal-PAR complex, where the intensity of the color is proportional to the concentration of the metal ion. osti.gov It has been successfully applied to the analysis of various environmental samples, including wastewater, groundwater, and soil extracts. nih.govresearchgate.net

Key research findings in this area include:

Simultaneous and Selective Detection: Methods have been developed for the simultaneous determination of multiple metal ions in a single sample. researchgate.net For instance, by controlling the pH and using masking agents, it is possible to selectively quantify metals like cobalt(II) and nickel(II) in water and soil samples. researchgate.net

Enhanced Sensitivity: To detect very low concentrations of pollutants, PAR is often used in conjunction with preconcentration techniques like solid-phase extraction (SPE). iaea.org In this approach, the metal-PAR chelates are adsorbed onto a solid support, such as Amberlite XAD-7 resin, allowing for the concentration of the analyte before measurement by techniques like flame atomic absorption spectrometry (FAAS). iaea.org

Automation and High-Throughput Analysis: Flow injection analysis (FIA) systems incorporating PAR have been developed for the rapid and automated monitoring of metal ions. researchgate.net These systems allow for high sample throughput, which is essential for large-scale environmental monitoring programs. researchgate.net

Specific Metal Detection: PAR has been employed in methods for the determination of a wide array of heavy metals, including lead(II), copper(II), cadmium(II), and zinc(II). nih.govresearchgate.netnih.gov For example, a spectrophotometric method for trace amounts of cadmium and zinc in wastewater utilizes PAR in the presence of mixed surfactants to enhance sensitivity. nih.gov The apparent molar absorptivities at 505 nm are reported as 8.65 x 10⁴ L·mol⁻¹·cm⁻¹ for Cd and 8.21 x 10⁴ L·mol⁻¹·cm⁻¹ for Zn. nih.gov

Table 1: Selected Applications of PAR in Trace Metal Detection

| Metal Ion(s) | Sample Matrix | Analytical Technique | Key Feature | Reference |

|---|---|---|---|---|

| Cd(II), Zn(II) | Wastewater | Spectrophotometry | Use of mixed surfactants to enhance sensitivity. | nih.gov |

| Cu(II), Pb(II) | Food and Water | Solid Phase Extraction - FAAS | Use of PAR-functionalized magnetic nanosorbent. | nih.gov |

| Co(II), Ni(II) | Water and Soil | Sequential Injection Analysis | Kinetic determination based on dissociation of citrate (B86180) complexes. | researchgate.net |

| Cu(II), Ni(II), Zn(II), Fe(III) | Environmental Samples | Solid Phase Extraction - FAAS | Preconcentration on Amberlite XAD-7 resin. | iaea.org |

Beyond detection, PAR has been incorporated into novel materials designed for the active removal of heavy metals from contaminated water. nih.govrsc.org By functionalizing solid supports with PAR, materials with a high affinity and selectivity for specific metal ions can be created. nih.gov

Examples of such materials include:

PAR-Functionalized Magnetic Nanoparticles: A novel sorbent was developed by functionalizing magnetic nanoparticles with PAR. nih.gov This material demonstrated high sorption capacities for copper(II) (92 mg/g) and lead(II) (78 mg/g) and could be easily separated from the water using a magnet after the adsorption process. nih.gov

PAR-Functionalized Polyacrylonitrile (B21495) Fibers: A colorimetric fiber was synthesized by functionalizing polyacrylonitrile with PAR. rsc.org This dual-functional material can not only remove heavy metal ions, particularly mercury, but also provides a visual, naked-eye detection of these ions, making it suitable for on-site applications. rsc.org

The development of these PAR-based materials represents a promising approach to water remediation, combining the principles of chelation with materials science to create efficient and sometimes reusable systems for pollution control. hefjournal.orgnih.govrsc.org

Azo dyes, characterized by the -N=N- chromophore, are a major class of synthetic colorants used in various industries and are common water pollutants. researchgate.net Due to its representative azo structure, PAR is sometimes used as a model compound to study the efficacy of advanced oxidation processes (AOPs) for wastewater treatment. researchgate.net

Photocatalysis, a type of AOP, involves the use of a semiconductor catalyst (like titanium dioxide, TiO₂) and a light source (such as UV light) to generate highly reactive hydroxyl radicals. nih.govnih.gov These radicals can break down complex organic molecules, like azo dyes, into simpler, less harmful substances. nih.govnih.gov

Studies on the photocatalytic degradation of PAR and other azo dyes have investigated various factors influencing the process, including:

The type and dosage of the catalyst. mdpi.comniscpr.res.in

The pH of the solution. mdpi.com

The concentration of the dye. jofamericanscience.org

The presence of oxidizing agents like hydrogen peroxide. mdpi.com

By studying the degradation of PAR, researchers can gain insights into the mechanisms of azo dye breakdown and optimize conditions for the efficient treatment of textile and other industrial effluents. researchgate.netresearchgate.net

Biochemical and Biomolecular Interaction Studies

The ability of PAR to chelate metal ions with high sensitivity has also made it a valuable tool in biochemistry and molecular biology. nih.gov It is particularly useful for studying metalloproteins, where metal ions are essential for structure and function. nih.gov

Zinc is a crucial trace element in biological systems, acting as a cofactor in a vast number of enzymes and playing a structural role in many proteins. nih.govnih.gov Accurately quantifying the zinc content of proteins is vital for understanding their function and the effects of mutations or disease. nih.gov

The PAR assay is a rapid, inexpensive, and reliable spectrophotometric method for determining zinc concentrations in biological samples. nih.govnih.govresearchgate.net The general procedure involves denaturing the protein to release the bound zinc, which then complexes with PAR, producing a color change that can be measured. researchgate.net

Key applications and findings include:

Simultaneous Quantification of Multiple Metals: An optimized methodology using PAR allows for the simultaneous quantification of both zinc and copper in metalloproteins, such as superoxide (B77818) dismutase 1 (SOD1). nih.gov This is achieved by using spectral decomposition software to resolve the distinct absorption bands of the Cu²⁺-PAR and Zn²⁺-PAR complexes. nih.gov

Studying Disease-Related Proteins: The PAR assay has been used to demonstrate altered metal binding in disease-associated mutants of SOD1, with results comparable to more complex techniques like inductively coupled plasma atomic emission spectroscopy (ICP-AES). nih.govoup.com

General Applicability: The method is broadly applicable to various zinc-containing proteins and enzymes. nih.govresearchgate.net For example, it has been used to determine the zinc content of E. coli aspartate transcarbamoylase. nih.gov

Table 2: Properties of the Zn²⁺-PAR Complex for Quantification

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Maximum Absorbance (λmax) | ~493-500 nm | pH 7.0 - 10.6 | osti.govnih.gov |

| Molar Absorptivity (ε) | 6.6 x 10⁴ M⁻¹cm⁻¹ | pH 7.0 (for (PAR)₂Zn²⁺) | nih.gov |

| Molar Absorptivity (ε) | 8.3 x 10⁴ M⁻¹cm⁻¹ | pH 9.2 - 10.6 | osti.gov |

| Stoichiometry (Zn:PAR) | 1:2 | - | osti.gov |

| Formation Rate Constant (1:1 complex) | 2 x 10⁷ M⁻¹s⁻¹ | pH 7.0 | nih.gov |

Understanding the dynamics of metal ion transport and binding is fundamental to cell biology and bioinorganic chemistry. researchgate.netdtic.mil PAR serves as an excellent indicator for monitoring the real-time release and uptake of metal ions, particularly Zn²⁺, from proteins and other biological components. nih.gov

A notable example is the study of zinc release from E. coli aspartate transcarbamoylase. nih.gov In these experiments, mercurial compounds were used to promote the dissociation of the enzyme and the release of its six structurally important zinc ions. nih.gov The released Zn²⁺ was immediately chelated by PAR present in the solution, resulting in a color change from yellow to orange. nih.gov This allowed researchers to kinetically monitor the process of enzyme dissociation. Conversely, when the mercurial was displaced, the reassembly of the enzyme and the uptake of zinc could be followed by observing the decrease in the concentration of the Zn²⁺-PAR complex. nih.gov The rapid kinetics of PAR binding to zinc make it an ideal reagent for measuring the instantaneous concentration of free metal ions in such dynamic systems. nih.gov

Interactions with Nucleic Acids (e.g., DNA)

Direct research specifically investigating the interactions between 4-(2-Pyridylazo)resorcinol (PAR) and nucleic acids like DNA is not extensively documented in publicly available literature. However, insights can be drawn from studies on one of its core structural components, resorcinol (B1680541). Resorcinol, or 1,3-dihydroxybenzene, forms the dihydroxy-substituted aromatic ring of the PAR molecule. Understanding its binding properties with DNA can provide a foundational perspective on how the resorcinol moiety might behave.

Studies on the interaction between resorcinol and calf thymus DNA (ct-DNA) have been conducted using various spectral and molecular docking techniques. nih.govresearchgate.net These investigations reveal that resorcinol does bind to the DNA structure. The primary mode of interaction is identified as electrostatic forces, which serve as the major driving force for the binding process. nih.govresearchgate.net

Molecular docking and FT-IR absorption spectra have further elucidated the specific binding sites. nih.govresearchgate.net The results indicate that the hydroxyl groups of the resorcinol molecule interact with the phosphorus-oxygen bonds (P-O) of the DNA's phosphate (B84403) backbone. nih.govresearchgate.net This suggests an external binding mechanism rather than intercalation between the DNA base pairs. The binding constant (Kb) for this interaction was determined to be 1.56 × 104 M-1 at 298 K. nih.govresearchgate.net Thermodynamic analysis showed a negative enthalpy change (ΔH) and a positive entropy change (ΔS), confirming the electrostatic nature of the binding. nih.govresearchgate.net

It is crucial to emphasize that these findings pertain to the resorcinol molecule alone. The complete this compound molecule is significantly larger, with the addition of an azo group and a pyridine (B92270) ring. These additional functional groups would introduce different steric and electronic properties, potentially leading to different or more complex binding mechanisms with DNA, such as groove binding or partial intercalation, which have been observed with other complex heterocyclic molecules. mdpi.com However, without direct experimental studies on PAR, any such interactions remain speculative.

| Parameter | Value | Primary Driving Force | Binding Site |

|---|---|---|---|

| Binding Constant (Kb) | 1.56 × 104 M-1nih.govresearchgate.net | Electrostatic Force nih.govresearchgate.net | Phosphate Backbone (P-O Bonds) nih.govresearchgate.net |

| Enthalpy Change (ΔH) | < 0 nih.govresearchgate.net | ||

| Entropy Change (ΔS) | > 0 nih.govresearchgate.net |

Behavior in Amphiphilic Systems and Micellar Environments

Amphiphilic molecules are chemical compounds possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. nih.gov In solution, these molecules can self-assemble into various structures, most commonly forming micelles, which are aggregates with a hydrophilic outer shell and a hydrophobic core. rsc.orgmdpi.com The behavior of chelating agents like this compound in such amphiphilic and micellar systems is of significant interest, particularly for applications in separation science and environmental remediation.